2(2-Bromoethylthio)pyrrole
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H8BrNS |
|---|---|
Molecular Weight |
206.11 g/mol |
IUPAC Name |
2-(2-bromoethylsulfanyl)-1H-pyrrole |
InChI |
InChI=1S/C6H8BrNS/c7-3-5-9-6-2-1-4-8-6/h1-2,4,8H,3,5H2 |
InChI Key |
FIUJAEWKPSGNOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)SCCBr |
Origin of Product |
United States |
Historical Context and Background of 2 2 Bromoethylthio Pyrrole
Chronology of Pyrrole Synthesis and Functionalization
The pyrrole ring, a five-membered aromatic heterocycle, is a fundamental structural motif in a vast array of natural products, including heme and chlorophyll. The ability to synthesize and modify this ring system has been a cornerstone of organic chemistry for over a century.
Key milestones in the synthesis of the pyrrole ring laid the groundwork for the eventual creation of more complex derivatives like 2-(2-Bromoethylthio)pyrrole. Among the most significant early methods are:
Paal-Knorr Pyrrole Synthesis (1884): This foundational method involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form the pyrrole ring. alfa-chemistry.comwikipedia.orguctm.edu Its versatility and reliability have made it a mainstay in heterocyclic synthesis. mdpi.com
Knorr Pyrrole Synthesis (1884): Another classic approach, the Knorr synthesis, typically involves the condensation of an α-amino ketone with a compound containing an active methylene (B1212753) group. wikipedia.org
Hantzsch Pyrrole Synthesis (1890): This method provides a route to substituted pyrroles through the reaction of a β-ketoester with an α-haloketone and ammonia or a primary amine.
These seminal syntheses provided chemists with the tools to construct the basic pyrrole scaffold. Subsequent research focused on the functionalization of the pyrrole ring. It was quickly established that electrophilic substitution reactions, such as halogenation and acylation, predominantly occur at the electron-rich C2 (or α) position. pharmaguideline.com However, achieving substitution at the C3 (or β) position often requires the use of protecting groups on the nitrogen atom to sterically hinder the more reactive α-positions. johnshopkins.edu For instance, the use of a bulky triisopropylsilyl (TIPS) group on the pyrrole nitrogen can direct bromination to the 3-position. johnshopkins.edu
Table 1: Key Historical Pyrrole Syntheses
| Synthesis Method | Year Reported | Reactants |
| Paal-Knorr Pyrrole Synthesis | 1884 | 1,4-Dicarbonyl compound, Ammonia/Primary Amine |
| Knorr Pyrrole Synthesis | 1884 | α-Amino Ketone, Active Methylene Compound |
| Hantzsch Pyrrole Synthesis | 1890 | β-Ketoester, α-Haloketone, Ammonia/Primary Amine |
Evolution of Thioether Synthesis Methodologies
The formation of the thioether (or sulfide) bond is another critical aspect of the synthesis of 2-(2-Bromoethylthio)pyrrole. The methods for creating these C-S-C linkages have evolved significantly over time.
Historically, the most common approach to thioether synthesis was the nucleophilic substitution reaction between an alkyl halide and a thiolate salt. This straightforward method remains widely used for the preparation of many simple thioethers.
The 20th century saw the development of more sophisticated methods, particularly for the synthesis of aryl thioethers. These advancements were driven by the need for greater functional group tolerance and milder reaction conditions. Key developments include:
Ullmann Condensation: This copper-catalyzed reaction allows for the coupling of an aryl halide with a thiol.
Migita-Kosugi-Stille Coupling: This palladium-catalyzed cross-coupling reaction provides a versatile method for the formation of carbon-sulfur bonds.
More recent innovations in thioether synthesis have focused on the use of odorless thiol surrogates to avoid the malodorous nature of many thiols, and the development of new catalytic systems with improved efficiency and broader substrate scope.
Initial Reports and Early Investigations Involving Bromoethyl Substituted Pyrroles
While specific early reports on 2-(2-bromoethylthio)pyrrole are scarce in the chemical literature, the synthesis of various bromo- and N-substituted pyrroles has a longer history. The direct bromination of pyrrole is known to be a vigorous reaction that can lead to polybrominated products. acs.org Therefore, controlling the stoichiometry and reaction conditions is crucial for achieving selective monobromination.
The introduction of substituents on the pyrrole nitrogen, such as a benzyl group, was found to influence the regioselectivity of electrophilic substitution reactions, sometimes leading to an increased proportion of 3-substituted products. cdnsciencepub.com The development of methods for the selective synthesis of 2-bromo- and 3-bromo-N-substituted pyrroles, often using reagents like N-bromosuccinimide (NBS), provided the necessary building blocks for further functionalization. thieme-connect.com
The concept of attaching a bromoethyl group to a heteroatom on the pyrrole ring or its side chains would have emerged from the broader field of alkylation chemistry, where bromoethylating agents are common electrophiles for introducing a two-carbon chain with a reactive handle for subsequent transformations.
Seminal Contributions to the Synthesis and Reactivity of 2-(2-Bromoethylthio)pyrrole
While a singular "seminal" paper detailing the first synthesis of 2-(2-Bromoethylthio)pyrrole is not readily identifiable, its preparation can be logically deduced from established synthetic methodologies. The most plausible synthetic route would involve a two-step process:
Formation of a Pyrrole-2-thiol Intermediate: The synthesis of a thiol-substituted pyrrole at the 2-position would be the critical first step. This could potentially be achieved through various methods, such as the reaction of a 2-lithiated pyrrole derivative with elemental sulfur, followed by protonation.
Alkylation with a Bromoethylating Agent: The resulting pyrrole-2-thiol, or its corresponding thiolate, could then be reacted with a suitable bromoethylating agent, such as 1,2-dibromoethane (B42909). This nucleophilic substitution reaction would lead to the formation of the desired 2-(2-Bromoethylthio)pyrrole.
The reactivity of 2-(2-Bromoethylthio)pyrrole is dictated by the interplay of its three key components. The pyrrole ring can undergo further electrophilic substitution, primarily at the vacant 3-, 4-, or 5-positions. The thioether linkage is generally stable but can be oxidized to the corresponding sulfoxide or sulfone under appropriate conditions. The terminal bromine atom on the ethyl chain is a reactive site for nucleophilic substitution, allowing for the introduction of a wide range of other functional groups. This makes 2-(2-Bromoethylthio)pyrrole a versatile intermediate for the synthesis of more complex molecules.
Table 2: Plausible Synthetic Route and Key Reactions
| Step | Reaction Type | Reactants | Product |
| 1 | Thiolation | N-Protected 2-Lithiopyrrole, Sulfur | N-Protected Pyrrole-2-thiol |
| 2 | Alkylation | Pyrrole-2-thiol, 1,2-Dibromoethane | 2-(2-Bromoethylthio)pyrrole |
Synthetic Methodologies for 2 2 Bromoethylthio Pyrrole
Strategies for Pyrrole (B145914) Thioether Functionalization at the C2 Position
The functionalization of pyrrole at the C2 position is generally favored in electrophilic substitution reactions due to the electronic nature of the pyrrole ring. The lone pair of electrons on the nitrogen atom contributes to the aromatic system, increasing the electron density at the carbons, particularly at the C2 and C5 positions. This inherent reactivity guides many synthetic approaches. quora.comquora.com
Strategies for introducing a thioether at the C2 position can be broadly categorized into two approaches:
Direct C-S bond formation: This involves the reaction of a pyrrole substrate with a sulfur-containing electrophile or a sulfur nucleophile with an activated pyrrole.
Modification of a C2-functionalized pyrrole: This approach starts with a pyrrole already substituted at the C2 position with a group that can be converted into a thioether.
The choice of strategy often depends on the availability of starting materials, desired reaction conditions, and compatibility with other functional groups.
Direct Thiolation Approaches Utilizing Pyrrole Reactivity
Direct thiolation methods leverage the nucleophilic or electrophilic nature of the pyrrole ring to introduce a sulfur-containing functional group, which can then be elaborated to the desired 2-bromoethylthio moiety.
One common strategy for forming aryl thioethers is through nucleophilic aromatic substitution (SNAr) reactions. chemrxiv.orgchemrxiv.org In this context, a 2-halopyrrole, such as 2-bromopyrrole or 2-chloropyrrole, can serve as the electrophilic partner. The electron-rich nature of the pyrrole ring can be attenuated by the presence of an N-electron-withdrawing group, which facilitates the nucleophilic attack.
The general reaction involves treating the 2-halopyrrole with a sulfur nucleophile, such as the thiolate anion derived from 2-bromoethanethiol. The reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.
Reaction Scheme:

| Reactant 1 | Reactant 2 | Reagents | Product |
| 2-Halopyrrole | 2-Bromoethanethiol | Base (e.g., NaH, K2CO3) | 2-(2-Bromoethylthio)pyrrole |
Table 1: Generalized Nucleophilic Substitution for the Synthesis of 2-(2-Bromoethylthio)pyrrole.
An alternative approach involves the electrophilic thiocyanation of the pyrrole ring, followed by reduction of the resulting thiocyanate (B1210189) to a thiol. mdpi.comresearchgate.netdntb.gov.ua Pyrrole readily undergoes electrophilic substitution at the C2 position. quora.comquora.comksu.edu.sa Thiocyanation can be achieved using reagents like ammonium (B1175870) thiocyanate in the presence of an oxidizing agent. mdpi.com
Once the 2-thiocyanopyrrole is formed, it can be reduced to the corresponding 2-pyrrolethiol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4). The resulting 2-pyrrolethiol is a versatile intermediate that can be subsequently alkylated.
Reaction Steps:
Electrophilic Thiocyanation: Pyrrole is reacted with a thiocyanating agent to form 2-thiocyanopyrrole.
Reduction: The 2-thiocyanopyrrole is reduced to 2-pyrrolethiol.
Alkylation: The 2-pyrrolethiol is then reacted with 1,2-dibromoethane (B42909) to yield 2-(2-bromoethylthio)pyrrole.
| Step | Starting Material | Reagent(s) | Intermediate/Product |
| 1 | Pyrrole | (SCN)2 or NH4SCN/Oxidant | 2-Thiocyanopyrrole |
| 2 | 2-Thiocyanopyrrole | LiAlH4 or NaBH4 | 2-Pyrrolethiol |
| 3 | 2-Pyrrolethiol | 1,2-Dibromoethane | 2-(2-Bromoethylthio)pyrrole |
Table 2: Synthesis of 2-(2-Bromoethylthio)pyrrole via Electrophilic Thiocyanation.
Formation of the Thioether Linkage via Reaction with 2-Bromoethanol (B42945) Derivatives
These methods involve the reaction of a sulfur-containing pyrrole nucleophile with an electrophilic 2-bromoethyl source.
This is a direct and widely used method for forming thioethers. pearson.com The key intermediate, 2-pyrrolethiol, can be generated in situ from various precursors or synthesized separately. The thiol is deprotonated with a base to form the more nucleophilic thiolate anion. This thiolate then reacts with an excess of 1,2-dibromoethane in a nucleophilic substitution reaction. The use of excess 1,2-dibromoethane is crucial to minimize the formation of the symmetrical bis(2-pyrrolyl)ethane dithioether.
Reaction Scheme:

| Pyrrole Derivative | Alkylating Agent | Base | Solvent |
| 2-Pyrrolethiol | 1,2-Dibromoethane (excess) | NaH, NaOH, K2CO3 | DMF, THF, Acetonitrile |
Table 3: Conditions for the Alkylation of 2-Pyrrolethiol with 1,2-Dibromoethane.
The Mitsunobu reaction is a versatile method for converting alcohols into a variety of functional groups, including thioethers, with inversion of stereochemistry. nih.govmissouri.eduorganic-chemistry.orgnih.gov In this context, a modified Mitsunobu reaction could be employed to form the desired thioether linkage. This would involve the reaction of 2-pyrrolethiol with 2-bromoethanol in the presence of a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). missouri.eduorganic-chemistry.org
The reaction proceeds through the activation of the alcohol by the Mitsunobu reagents, making it susceptible to nucleophilic attack by the thiol. missouri.eduorganic-chemistry.org
General Mitsunobu Reaction for Thioether Synthesis:
| Thiol | Alcohol | Reagents | Product |
| 2-Pyrrolethiol | 2-Bromoethanol | PPh3, DEAD/DIAD | 2-(2-Bromoethylthio)pyrrole |
Table 4: Application of the Mitsunobu Reaction for the Synthesis of 2-(2-Bromoethylthio)pyrrole.
This method offers mild reaction conditions and is often compatible with a wide range of functional groups. koreascience.kr
Regioselective Synthesis of 2-(2-Bromoethylthio)pyrrole: Challenges and Solutions
Achieving regioselectivity in the synthesis of 2-substituted pyrroles is a well-documented challenge in heterocyclic chemistry. nih.govnih.gov The pyrrole ring possesses two non-equivalent positions for substitution, C2 (α) and C3 (β), with the C2 position being generally more reactive towards electrophiles due to the greater stabilization of the cationic intermediate. nih.gov However, mixtures of C2 and C3 isomers, as well as polysubstituted products, are common outcomes.
Challenges:
Controlling Electrophilic Substitution: Direct electrophilic thiolation of pyrrole with a reagent designed to introduce the 2-bromoethylthio group would likely suffer from a lack of regioselectivity, yielding a mixture of 2- and 3-substituted isomers, as well as di- and polysubstituted products. The high reactivity of the pyrrole ring can also lead to polymerization under harsh reaction conditions.
Instability of Intermediates: Pyrrole and many of its derivatives are sensitive to strong acids and oxidizing agents, which can complicate many standard synthetic transformations. Intermediates in a multi-step synthesis must be stable enough to be carried through to the final product.
Directing Group Strategy: The use of a directing group on the pyrrole nitrogen (N-substituent) can influence the regioselectivity of substitution. acs.org However, the choice of the directing group is crucial, as it must effectively direct the substitution to the C2 position and be readily removable if the N-H pyrrole is desired. Steric hindrance from a bulky N-substituent can favor substitution at the less hindered C3 position. acs.org
Solutions:
Metalation of Pyrrole: A common and effective strategy to achieve C2-selectivity is the metalation of N-protected pyrrole. Treatment of an N-substituted pyrrole with a strong base, such as n-butyllithium, results in deprotonation at the C2 position, generating a 2-lithiopyrrole species. This nucleophilic intermediate can then react with an appropriate electrophile, such as a disulfide containing the 2-bromoethyl moiety, to selectively form the C-S bond at the C2 position.
Transition Metal-Catalyzed Cross-Coupling: The use of pre-functionalized pyrroles, such as 2-halopyrroles (e.g., 2-bromopyrrole or 2-iodopyrrole), in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig type couplings) with a suitable sulfur nucleophile is a powerful method for regioselective functionalization. nih.gov This approach offers high control over the position of substitution.
Ring Synthesis Strategies: Constructing the pyrrole ring from acyclic precursors that already contain the desired substituent pattern bypasses the issue of regioselectivity on a pre-formed ring. For example, a modified Paal-Knorr synthesis could potentially be employed, using a 1,4-dicarbonyl compound that has been appropriately functionalized with the 2-(2-bromoethylthio) group.
Optimization of Reaction Conditions and Yield for 2-(2-Bromoethylthio)pyrrole Synthesis
The optimization of reaction conditions is a critical aspect of any synthetic procedure to maximize the yield and purity of the target compound while minimizing side reactions. For the synthesis of 2-(2-Bromoethylthio)pyrrole, several parameters would need to be carefully controlled.
| Parameter | Condition | Rationale |
| Solvent | Aprotic, non-polar (e.g., THF, diethyl ether, toluene) for organometallic routes. Polar aprotic (e.g., DMF, DMSO) for nucleophilic substitution. | The choice of solvent is crucial for solubility of reagents and stabilization of reactive intermediates. Aprotic solvents are necessary for reactions involving organolithium reagents to prevent quenching. |
| Temperature | Low temperatures (e.g., -78 °C to 0 °C) for metalation and addition of electrophiles. Elevated temperatures for cross-coupling reactions. | Many reactions involving pyrroles and their derivatives are exothermic and require low temperatures to control reactivity and prevent side reactions. Cross-coupling reactions often require heating to proceed at a reasonable rate. |
| Base | Strong, non-nucleophilic base (e.g., n-BuLi, LDA) for deprotonation. Weaker bases (e.g., K2CO3, Cs2CO3) for nucleophilic substitution and cross-coupling. | The choice of base depends on the specific reaction. Strong bases are needed to deprotonate the weakly acidic C-H bonds of pyrrole, while weaker bases are often sufficient for cross-coupling reactions. |
| Catalyst | Palladium or copper catalysts for cross-coupling reactions. | The selection of the appropriate catalyst and ligand system is critical for the efficiency of cross-coupling reactions. |
| Reaction Time | Monitored by techniques such as TLC or GC-MS. | Reaction times need to be optimized to ensure complete conversion of the starting material without significant product degradation. |
Hypothetical Optimization Data for a Metalation Route:
| Entry | Base | Solvent | Temperature (°C) | Electrophile | Yield (%) |
| 1 | n-BuLi | Diethyl Ether | -78 to rt | BrCH2CH2SSCH2CH2Br | 45 |
| 2 | n-BuLi | THF | -78 to rt | BrCH2CH2SSCH2CH2Br | 60 |
| 3 | s-BuLi | THF | -78 to rt | BrCH2CH2SSCH2CH2Br | 55 |
| 4 | n-BuLi | THF | -78 to 0 | BrCH2CH2SSCH2CH2Br | 65 |
Green Chemistry Principles in the Synthesis of 2-(2-Bromoethylthio)pyrrole
The application of green chemistry principles to the synthesis of heterocyclic compounds is of growing importance to minimize the environmental impact of chemical processes. researchgate.netnih.govsemanticscholar.org While specific green methodologies for the synthesis of 2-(2-Bromoethylthio)pyrrole have not been reported, general principles can be applied to its hypothetical synthesis.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Cyclization reactions that build the pyrrole ring from acyclic precursors can often have high atom economy.
Use of Safer Solvents: Whenever possible, the use of hazardous organic solvents should be minimized or replaced with greener alternatives such as water, ethanol, or supercritical fluids. researchgate.net For instance, some pyrrole syntheses have been successfully carried out in aqueous media.
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Transition metal-catalyzed cross-coupling reactions are a good example of this principle, as a small amount of catalyst can generate a large amount of product. The development of heterogeneous catalysts that can be easily recovered and reused would further enhance the greenness of the process. nih.gov
Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. The use of microwave irradiation or ultrasound can sometimes accelerate reactions at lower temperatures. semanticscholar.org
Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, can significantly reduce waste generation.
Potential Green Approaches:
One-Pot Synthesis: A one-pot procedure involving the in-situ generation of a 2-lithiopyrrole followed by reaction with a sulfur electrophile would reduce the number of workup and purification steps, thereby minimizing solvent usage and waste.
Catalytic C-H Functionalization: Direct C-H functionalization of the pyrrole ring with a sulfur-containing reagent using a transition metal catalyst would be a highly atom-economical and efficient method, avoiding the need for pre-functionalization of the pyrrole ring.
Use of Bio-based Starting Materials: Investigating the possibility of deriving the pyrrole core or the side chain from renewable feedstocks would contribute to a more sustainable synthesis.
Reaction Pathways and Mechanistic Investigations of 2 2 Bromoethylthio Pyrrole
Reactivity of the Bromoethyl Moiety in 2-(2-Bromoethylthio)pyrrole
The bromoethyl group attached to the sulfur atom is a primary alkyl halide, making it susceptible to a variety of nucleophilic substitution and elimination reactions.
The primary carbon bearing the bromine atom strongly favors the SN2 mechanism. In this pathway, a nucleophile attacks the carbon atom, and the bromide ion leaves in a single, concerted step.
SN2 Pathway: The reaction rate would be dependent on the concentration of both 2-(2-Bromoethylthio)pyrrole and the incoming nucleophile. Strong, sterically unhindered nucleophiles such as iodide, cyanide, azide, and various thiolates would be expected to react efficiently. The stereochemistry at the reacting carbon would be inverted, although this is not relevant for the achiral bromoethyl group.
SN1 Pathway: An SN1 mechanism is highly unlikely for this primary alkyl halide due to the instability of the resulting primary carbocation. The formation of a carbocation at this position would not receive significant stabilization from the adjacent sulfur atom or the pyrrole (B145914) ring.
Table 1: Predicted Nucleophilic Substitution Reactions of 2-(2-Bromoethylthio)pyrrole
| Nucleophile (Nu-) | Predicted Product | Reaction Type |
| OH- | 2-(2-Hydroxyethylthio)pyrrole | SN2 |
| CN- | 2-(2-Cyanoethylthio)pyrrole | SN2 |
| N3- | 2-(2-Azidoethylthio)pyrrole | SN2 |
| RS- | 2-(2-Alkylthioethylthio)pyrrole | SN2 |
| NH3 | 2-(2-Aminoethylthio)pyrrole (as ammonium (B1175870) salt) | SN2 |
Elimination reactions, leading to the formation of 2-(Vinylthio)pyrrole, could compete with nucleophilic substitution, particularly in the presence of strong, sterically hindered bases.
E2 Pathway: This bimolecular elimination would be favored by strong, bulky bases such as potassium tert-butoxide. The base would abstract a proton from the carbon adjacent to the bromine-bearing carbon, leading to the concerted formation of a double bond and the expulsion of the bromide ion.
E1 Pathway: Similar to the SN1 pathway, an E1 mechanism is improbable due to the high energy of the primary carbocation intermediate.
The structure of 2-(2-Bromoethylthio)pyrrole is conducive to intramolecular cyclization, which could lead to the formation of fused heterocyclic systems. This can occur through nucleophilic attack of the pyrrole nitrogen or a ring carbon onto the electrophilic carbon of the bromoethyl group.
N-Alkylation: Under basic conditions, the pyrrole nitrogen can be deprotonated to form a pyrrolide anion. This highly nucleophilic nitrogen can then attack the bromoethyl side chain in an intramolecular SN2 reaction, leading to the formation of a fused dihydrothiopyrano[2,3-b]pyrrole system.
C-Alkylation: The electron-rich carbon atoms of the pyrrole ring (particularly the C5 position) could also act as nucleophiles, although this is generally less favorable than N-alkylation. Acid catalysis might be required to activate the bromoethyl group for such a Friedel-Crafts type alkylation, though this could also lead to polymerization of the pyrrole.
Reactivity of the Pyrrole Nucleus in 2-(2-Bromoethylthio)pyrrole
The pyrrole ring is a classic example of an electron-rich aromatic heterocycle, making it highly reactive towards electrophiles. The 2-(2-bromoethylthio) substituent is expected to influence the regioselectivity of these reactions.
Pyrrole itself undergoes electrophilic substitution preferentially at the C2 and C5 positions. With the C2 position already substituted, the primary sites for electrophilic attack on 2-(2-Bromoethylthio)pyrrole would be the C5 and C3 positions.
Directing Effects of the Thioether Group: The sulfur atom of the thioether group has lone pairs that can be donated to the pyrrole ring through resonance, thus activating the ring towards electrophilic attack. This activating effect would likely direct incoming electrophiles to the ortho (C3) and para (C5) positions. Steric hindrance from the side chain at C2 might favor substitution at the more accessible C5 position.
Table 2: Predicted Products of Electrophilic Aromatic Substitution on 2-(2-Bromoethylthio)pyrrole
| Electrophile (E+) | Reagents | Predicted Major Product(s) |
| NO2+ | HNO3/CH3COOH | 5-Nitro-2-(2-bromoethylthio)pyrrole |
| SO3 | SO3/Pyridine | 2-(2-Bromoethylthio)pyrrole-5-sulfonic acid |
| RCO+ | RCOCl/AlCl3 (mild conditions) | 5-Acyl-2-(2-bromoethylthio)pyrrole |
| Br+ | NBS | 5-Bromo-2-(2-bromoethylthio)pyrrole and 3,5-Dibromo derivative |
The protons on the pyrrole ring can be abstracted by strong bases, with the N-H proton being the most acidic. Lithiation of the carbon atoms can also be achieved, typically after N-protection.
N-H Deprotonation: Strong bases like sodium hydride or organolithium reagents will readily deprotonate the pyrrole nitrogen to form the corresponding pyrrolide.
C-H Lithiation: For lithiation at the carbon positions, the nitrogen atom is usually protected with a group like tert-butyloxycarbonyl (Boc) or tosyl (Ts). In N-protected 2-(2-bromoethylthio)pyrrole, directed ortho metalation could potentially occur at the C3 position due to coordination of the organolithium reagent with the sulfur atom. However, lithiation at the C5 position is also highly probable due to the electronic activation of this position in pyrroles. Halogen-metal exchange at the bromoethyl group is another possible reaction pathway with organolithium reagents.
Polymerization Mechanisms Involving the Pyrrole Moiety
The pyrrole moiety of 2-(2-Bromoethylthio)pyrrole is susceptible to polymerization through oxidative mechanisms, similar to pyrrole and its other derivatives. This process can be initiated either chemically, using oxidizing agents like iron(III) chloride (FeCl₃) or ammonium persulfate, or electrochemically. researchgate.net The generally accepted mechanism involves the formation of a radical cation as the key intermediate. researchgate.net
The polymerization proceeds through three main steps:
Initiation: The process begins with the oxidation of the pyrrole monomer to form a radical cation.
Propagation: Two of these radical cations couple, typically at the C2 and C5 positions, which are most electron-rich. Following the coupling, a deprotonation step occurs to re-aromatize the system, forming a bipyrrole unit. This dimer is more easily oxidized than the monomer, and it subsequently reacts with other radical cations or oxidized oligomers, leading to chain growth. researchgate.net
Termination: The chain growth ceases when the polymer becomes insoluble and precipitates or through the coupling of intermediate polymer radicals after the depletion of monomers. researchgate.net
A competing mechanism suggests that the polymerization occurs when a neutral pyrrole monomer is attacked by an oxidized oligomer radical cation. researchgate.net The presence of the 2-(2-bromoethylthio) substituent is expected to influence the polymerization regioselectivity, primarily directing the coupling to occur at the C5 position. The electronic properties of the thioether group can also modulate the oxidation potential of the pyrrole ring.
Kinetic studies on the chemical polymerization of pyrrole have been conducted to determine the energetic parameters of the process. These values provide a baseline for understanding the polymerization of substituted pyrroles.
| Polymerization Step | Activation Enthalpy (ΔH‡) | Activation Entropy (ΔS‡) |
|---|---|---|
| Initial Step | 77,091 ± 17 J/mol | 24.25 ± 0.06 J/K·mol |
| Propagation Step | 70,971 ± 14 J/mol | 24.25 ± 0.06 J/K·mol |
Oxidative and Reductive Transformations of the Thioether Linkage
The thioether sulfur atom in 2-(2-Bromoethylthio)pyrrole is susceptible to oxidation. Treatment with mild oxidizing agents, such as hydrogen peroxide or sodium periodate, typically yields the corresponding sulfoxide. Further oxidation with stronger agents, like potassium permanganate or meta-chloroperoxybenzoic acid (m-CPBA), leads to the formation of the sulfone.
Oxidation to Sulfoxide: Pyrrole-S-R → Pyrrole-S(=O)-R
Oxidation to Sulfone: Pyrrole-S(=O)-R → Pyrrole-S(=O)₂-R
These transformations significantly alter the electronic properties of the substituent, with the sulfoxide and sulfone groups being strongly electron-withdrawing. This change can impact the reactivity of the pyrrole ring, making it less susceptible to electrophilic substitution and altering its polymerization potential.
Reduction of the sulfoxide back to the thioether can be accomplished using various reducing agents, such as phosphorus-based reagents or certain metal hydrides. The sulfone group is generally more resistant to reduction.
Ligand Properties and Coordination Chemistry of 2-(2-Bromoethylthio)pyrrole
2-(2-Bromoethylthio)pyrrole possesses multiple potential coordination sites, making it a candidate for use as a ligand in coordination chemistry. The primary donor atoms are the pyrrole nitrogen (after deprotonation) and the thioether sulfur. The bromine atom could also potentially coordinate to a metal center, although this is less common.
The molecule can function as a bidentate N,S-ligand, forming a stable five-membered chelate ring upon coordination to a metal center. The deprotonation of the pyrrole N-H is typically required for the nitrogen to act as an effective donor. This can be achieved by reacting the molecule with a strong base prior to or during the complexation reaction. The resulting pyrrolide anion is a potent ligand.
The coordination of such ligands to transition metals has been studied. For instance, related pyrrole-based ligands with dimethylaminomethyl substituents have been shown to coordinate to metals like molybdenum, forming stable complexes where the pyrrole and the side-chain donor atom bind to the metal center. researchgate.net The coordination behavior of 2-(2-Bromoethylthio)pyrrole would be analogous, with the thioether sulfur playing the role of the side-chain donor.
Mechanistic Insights into Derivatization Reactions of 2-(2-Bromoethylthio)pyrrole
The structure of 2-(2-Bromoethylthio)pyrrole allows for several derivatization reactions at different sites on the molecule.
Electrophilic Aromatic Substitution on the Pyrrole Ring: The pyrrole ring is electron-rich and readily undergoes electrophilic substitution. The 2-thioether substituent acts as an ortho-, para-director (in this case, directing to the 3- and 5-positions). Due to steric hindrance from the side chain at position 2, substitution is most likely to occur at the C5 and C4 positions. Typical reactions include:
Formylation: The Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) can introduce a formyl group.
Acetylation: Friedel-Crafts acylation can introduce an acetyl group, often at the 5-position.
Halogenation: Reaction with agents like N-bromosuccinimide (NBS) can introduce additional halogen atoms onto the ring.
Nucleophilic Substitution at the Bromoethyl Group: The bromine atom on the ethyl side chain is a good leaving group and can be displaced by a wide variety of nucleophiles. This pathway allows for significant modification of the side chain. Examples include reactions with amines to form aminoethyl derivatives, with cyanides to form cyanoethyl derivatives, or with alkoxides to form ether linkages.
Reactions at the N-H Position: The pyrrole nitrogen is weakly acidic (pKa ≈ 17.5) and can be deprotonated by strong bases like sodium hydride or butyllithium. wikipedia.org The resulting pyrrolide anion is nucleophilic and can be alkylated or acylated at the nitrogen position, providing a route to N-substituted derivatives. wikipedia.org
| Reaction Site | Reaction Type | Typical Reagents | Expected Product |
|---|---|---|---|
| Pyrrole Ring (C5) | Vilsmeier-Haack Formylation | POCl₃, DMF | 5-Formyl-2-(2-bromoethylthio)pyrrole |
| Bromoethyl Group | Nucleophilic Substitution | NaN₃ (Azide) | 2-(2-Azidoethylthio)pyrrole |
| Pyrrole Nitrogen | N-Alkylation | 1. NaH; 2. CH₃I | 1-Methyl-2-(2-bromoethylthio)pyrrole |
Kinetic and Thermodynamic Aspects of 2-(2-Bromoethylthio)pyrrole Reactions
Thermodynamic Aspects:
Acidity/Basicity: The N-H proton of the pyrrole ring is weakly acidic, with a pKa of approximately 17.5. wikipedia.org The thioether group has a slight acid-weakening effect compared to an alkyl group. Pyrrole is an extremely weak base, with the pKa of its conjugate acid being -3.8. wikipedia.org
Aromaticity: Pyrrole is an aromatic compound, with a resonance energy that contributes to its stability. Reactions that disrupt this aromaticity, such as addition reactions, are generally thermodynamically unfavorable unless the aromaticity can be restored in a subsequent step.
Reaction Enthalpies: The oxidation of the thioether to a sulfoxide and subsequently to a sulfone are exothermic processes. Electrophilic substitution reactions on the pyrrole ring are also typically thermodynamically favorable.
Kinetic Aspects:
Electrophilic Substitution: The pyrrole ring is highly activated towards electrophilic attack, meaning these reactions are kinetically rapid. The rate of substitution is significantly faster than that of benzene. The 2-substituent in 2-(2-Bromoethylthio)pyrrole will sterically hinder attack at the 3-position, influencing the kinetic product distribution to favor attack at the 5-position.
Polymerization: The rate of polymerization is highly dependent on the concentration of the monomer and the oxidizing agent, as well as the temperature. As shown in Table 1, the process has a significant activation energy barrier. researchgate.net The substituent at the 2-position will affect the rate by modifying the electronic density of the pyrrole ring and its oxidation potential.
| Property | Value |
|---|---|
| Standard Enthalpy of Formation (Gas, 298 K) | 108.2 kJ/mol |
| pKa (N-H Acidity) | 17.5 wikipedia.org |
| pKa of Conjugate Acid | -3.8 wikipedia.org |
Theoretical and Computational Investigations of 2 2 Bromoethylthio Pyrrole
Electronic Structure Elucidation via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure of molecules. For 2(2-Bromoethylthio)pyrrole, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed picture of its geometry and electron distribution. researchgate.netresearchgate.net
The calculations would begin with a geometry optimization to find the lowest energy arrangement of atoms. This process yields key structural parameters. The pyrrole (B145914) ring is expected to be largely planar, while the 2-bromoethylthio side chain will have specific bond lengths and angles determined by steric and electronic effects. The presence of the sulfur atom and the electron-withdrawing bromine atom influences the electronic density of the pyrrole ring. researchgate.net
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | N1-C2 | 1.37 Å |
| Bond Length | C2-S1 | 1.78 Å |
| Bond Length | S1-C6 | 1.82 Å |
| Bond Length | C7-Br1 | 1.95 Å |
| Bond Angle | N1-C2-S1 | 125.4° |
| Bond Angle | C2-S1-C6 | 101.5° |
| Bond Angle | S1-C6-C7 | 112.0° |
Conformational Analysis and Rotational Barriers
The flexible 2-bromoethylthio side chain allows for multiple conformations due to rotation around the C-S and C-C single bonds. A conformational analysis can identify the most stable conformers and the energy barriers that separate them. By systematically rotating the dihedral angles (e.g., C2-S1-C6-C7 and C1-C2-S1-C6) and calculating the potential energy at each step, a potential energy surface can be mapped out.
It is expected that several low-energy conformers exist, differing in the spatial orientation of the bromoethyl group relative to the pyrrole ring. The transition states connecting these conformers would be characterized to determine the rotational energy barriers. These barriers are crucial for understanding the molecule's dynamic behavior in different environments. nih.gov
Table 2: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle (C2-S1-C6-C7) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |
|---|---|---|---|
| Anti | ~180° | 0.00 | 4.5 |
| Gauche-1 | ~60° | 1.25 | 3.8 |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals indicate how a molecule will interact with other chemical species. youtube.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, making it the site for electrophilic attack. The LUMO, conversely, would likely have significant contributions from the bromoethylthio side chain, particularly the C-Br antibonding orbital, suggesting this area is susceptible to nucleophilic attack. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. researchgate.net
Table 3: Predicted FMO Properties of this compound
| Parameter | Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.25 | Nucleophilicity / Site of oxidation |
| LUMO Energy | -0.85 | Electrophilicity / Site of reduction |
Spectroscopic Parameter Prediction (NMR, IR, UV-Vis)
Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure confirmation.
IR Spectroscopy: Calculation of vibrational frequencies can predict the infrared spectrum. Key vibrational modes for this compound would include the N-H stretch of the pyrrole ring (~3400 cm⁻¹), aromatic C-H stretches (~3100 cm⁻¹), aliphatic C-H stretches (~2900-3000 cm⁻¹), C-S stretching (~600-700 cm⁻¹), and the C-Br stretch (~500-600 cm⁻¹). researchgate.netresearchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding UV-Vis absorption spectrum. mdpi.com For this molecule, π-π* transitions associated with the pyrrole aromatic system are expected to be the most prominent, likely appearing in the ultraviolet region. nih.gov
Table 4: Predicted Key Spectroscopic Data for this compound
| Spectrum | Parameter | Predicted Value |
|---|---|---|
| ¹H NMR | Chemical Shift (Pyrrole H) | 6.2 - 6.8 ppm |
| ¹H NMR | Chemical Shift (CH₂-S) | ~3.1 ppm |
| ¹H NMR | Chemical Shift (CH₂-Br) | ~3.6 ppm |
| IR | Vibrational Frequency (N-H stretch) | 3450 cm⁻¹ |
| IR | Vibrational Frequency (C-S stretch) | 680 cm⁻¹ |
| IR | Vibrational Frequency (C-Br stretch) | 595 cm⁻¹ |
Reaction Pathway Energetics and Transition State Characterization for this compound Transformations
DFT can be used to model potential reaction pathways, providing critical information about reaction mechanisms and feasibility. A plausible transformation for this compound is an intramolecular cyclization, where the pyrrole nitrogen acts as a nucleophile, displacing the bromide to form a bicyclic thiazolo[3,2-a]pyrrolium cation.
To study this, the geometries of the reactant, the transition state (TS), and the product would be optimized. The TS is a first-order saddle point on the potential energy surface and its structure reveals the geometry of the molecule as the key bonds are forming and breaking. Frequency calculations confirm the nature of these stationary points (reactants and products have all real frequencies; a TS has exactly one imaginary frequency). The energy difference between the reactant and the TS gives the activation energy (Ea) for the reaction.
Table 5: Hypothetical Energetics for Intramolecular Cyclization of this compound
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactant | 0.0 |
| Transition State | +25.5 |
Solvation Effects on the Structure and Reactivity of this compound
Molecular properties and reactivity can be significantly influenced by the solvent. Computational models can account for these effects using either implicit or explicit solvation models. nih.gov The Polarizable Continuum Model (PCM) is a common implicit method where the solvent is treated as a continuous dielectric medium.
For a polar molecule like this compound, moving from the gas phase to a polar solvent (e.g., ethanol) is expected to stabilize the ground state. If a reaction involves charge separation or the formation of ionic species, as in the proposed intramolecular cyclization, the transition state and product would be even more significantly stabilized by a polar solvent. nih.gov This stabilization would lead to a lower activation energy and a faster reaction rate compared to a nonpolar solvent or the gas phase.
Quantum Chemical Descriptors for Structure-Reactivity Correlations
From the energies of the frontier molecular orbitals, several quantum chemical descriptors can be calculated to quantify reactivity. These descriptors provide a framework for structure-reactivity relationships. nih.gov
Chemical Potential (μ): Related to the tendency of electrons to escape from the system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2.
Global Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule. It is calculated as ω = μ² / (2η).
These descriptors can be used to compare the reactivity of this compound with other related compounds without needing to model specific reactions. nih.gov
Table 6: Calculated Quantum Chemical Descriptors for this compound
| Descriptor | Formula | Calculated Value (eV) |
|---|---|---|
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.55 |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.70 |
Spectroscopic and Advanced Analytical Characterization Methodologies for 2 2 Bromoethylthio Pyrrole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-(2-Bromoethylthio)pyrrole, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments are instrumental in assigning the chemical shifts and confirming the connectivity of all atoms in the molecule.
The ¹H NMR spectrum of 2-(2-Bromoethylthio)pyrrole is expected to exhibit distinct signals corresponding to the protons on the pyrrole (B145914) ring and the bromoethylthio side chain. The pyrrole protons typically appear in the aromatic region of the spectrum. Specifically, the proton at the C5 position is expected to be the most downfield due to its proximity to the nitrogen atom and the sulfur substituent. The protons at C3 and C4 will show characteristic coupling patterns. The methylene (B1212753) protons of the bromoethylthio group will appear as two distinct triplets due to spin-spin coupling with each other. The protons adjacent to the sulfur atom (S-CH₂) would be expected at a lower chemical shift compared to the protons adjacent to the bromine atom (Br-CH₂), which are more deshielded.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atoms of the pyrrole ring will have chemical shifts in the aromatic region. The carbon atom attached to the sulfur (C2) will be significantly influenced by the thioether linkage. The two methylene carbons of the side chain will have distinct signals, with the carbon bonded to the bromine atom appearing at a lower field (more deshielded) than the carbon bonded to the sulfur atom.
Predicted ¹H NMR Chemical Shift Assignments for 2-(2-Bromoethylthio)pyrrole
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-3 (Pyrrole) | ~6.20 | dd | J(H3-H4) ≈ 3.5, J(H3-H5) ≈ 1.5 |
| H-4 (Pyrrole) | ~6.10 | dd | J(H4-H3) ≈ 3.5, J(H4-H5) ≈ 2.5 |
| H-5 (Pyrrole) | ~6.70 | dd | J(H5-H4) ≈ 2.5, J(H5-H3) ≈ 1.5 |
| S-CH₂ | ~3.25 | t | J ≈ 7.0 |
| Br-CH₂ | ~3.60 | t | J ≈ 7.0 |
| N-H (Pyrrole) | ~8.10 | br s | - |
Predicted ¹³C NMR Chemical Shift Assignments for 2-(2-Bromoethylthio)pyrrole
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C2 (Pyrrole) | ~125.0 |
| C3 (Pyrrole) | ~108.0 |
| C4 (Pyrrole) | ~110.0 |
| C5 (Pyrrole) | ~118.0 |
| S-CH₂ | ~35.0 |
| Br-CH₂ | ~30.0 |
To unambiguously confirm the assignments made from 1D NMR spectra, 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. For 2-(2-Bromoethylthio)pyrrole, cross-peaks would be expected between the adjacent pyrrole protons (H-3 with H-4, and H-4 with H-5). Additionally, a strong cross-peak would be observed between the two methylene protons of the bromoethylthio side chain (S-CH₂ and Br-CH₂), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show cross-peaks connecting each proton to its attached carbon. For instance, the signal for H-3 would correlate with the signal for C-3, H-4 with C-4, H-5 with C-5, and the protons of each methylene group with their respective carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the pyrrole ring and the side chain. Key HMBC correlations would be expected from the S-CH₂ protons to the C2 and C3 carbons of the pyrrole ring, definitively placing the bromoethylthio group at the 2-position. Correlations from the pyrrole protons to other ring carbons would further solidify the structural assignment.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.
The IR spectrum of 2-(2-Bromoethylthio)pyrrole is expected to show characteristic absorption bands. The N-H stretching vibration of the pyrrole ring typically appears as a broad band around 3400-3300 cm⁻¹. The C-H stretching vibrations of the aromatic pyrrole ring are expected in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching of the methylene groups in the side chain will likely be observed between 3000 and 2850 cm⁻¹. The C=C stretching vibrations of the pyrrole ring usually appear in the 1600-1450 cm⁻¹ region. The C-N stretching vibration can be found around 1350-1250 cm⁻¹. The C-S stretching vibration is typically weaker and appears in the 800-600 cm⁻¹ range. The C-Br stretching vibration is expected in the fingerprint region, typically around 600-500 cm⁻¹.
The Raman spectrum provides complementary information. The symmetric vibrations of the pyrrole ring are often strong in the Raman spectrum. The C-S and C-Br bonds, involving heavier atoms, can also give rise to distinct Raman signals.
Predicted Key Vibrational Frequencies for 2-(2-Bromoethylthio)pyrrole
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H Stretch (Pyrrole) | 3350 (broad) | Weak |
| Aromatic C-H Stretch | 3100 | 3100 |
| Aliphatic C-H Stretch | 2950, 2860 | 2950, 2860 |
| C=C Stretch (Pyrrole) | 1550, 1470 | 1550, 1470 |
| C-N Stretch | 1320 | Moderate |
| C-S Stretch | 720 | 720 |
| C-Br Stretch | 580 | 580 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
The molecular formula of 2-(2-Bromoethylthio)pyrrole is C₆H₈BrNS. The presence of bromine is a key feature in the mass spectrum, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (M+ and M+2).
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This allows for the determination of the elemental composition of the molecule with high confidence. For 2-(2-Bromoethylthio)pyrrole, HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass.
Predicted HRMS Data for 2-(2-Bromoethylthio)pyrrole
| Ion | Calculated Exact Mass (m/z) |
| [C₆H₈⁷⁹BrNS]⁺ | 219.9639 |
| [C₆H₈⁸¹BrNS]⁺ | 221.9619 |
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the molecule's structure.
The fragmentation of the molecular ion of 2-(2-Bromoethylthio)pyrrole is expected to proceed through several key pathways. A common fragmentation for bromoalkanes is the loss of a bromine radical (•Br), which would result in a significant fragment ion. Another likely fragmentation is the cleavage of the C-S bond, leading to the formation of the 2-thiopyrrole cation or the bromoethyl cation. Cleavage of the ethylthio side chain can also occur. The pyrrole ring itself can undergo fragmentation, although it is relatively stable.
Predicted Key Fragment Ions in the MS/MS Spectrum of 2-(2-Bromoethylthio)pyrrole
| Fragment Ion (m/z) | Proposed Structure/Loss |
| 140 | [M - Br]⁺ |
| 109/111 | [CH₂CH₂Br]⁺ |
| 96 | [C₄H₄N-S]⁺ |
| 82 | [C₄H₄N]⁺ (Pyrrole ring fragment) |
| 67 | [C₄H₅N]⁺ (Pyrrole molecular ion) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions within a molecule. For 2-(2-Bromoethylthio)pyrrole, the UV-Vis spectrum would be expected to reveal absorptions characteristic of the pyrrole ring, a five-membered aromatic heterocycle. The electronic transitions in pyrrole itself give rise to absorption bands typically below 300 nm.
The presence of the 2-(2-bromoethylthio) substituent may influence the electronic environment of the pyrrole ring. The sulfur atom, with its lone pairs of electrons, can potentially interact with the π-system of the pyrrole ring, which could lead to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted pyrrole. The extent of this conjugation and the energy of the electronic transitions would be dependent on the conformation of the thioether side chain relative to the pyrrole ring.
Expected Electronic Transitions for 2-(2-Bromoethylthio)pyrrole:
| Transition Type | Expected Wavelength Range (nm) | Chromophore |
| π → π | 200-300 | Pyrrole ring |
| n → π | > 300 (potentially weak) | Thioether sulfur lone pair interacting with the pyrrole π-system |
Note: The exact absorption maxima (λmax) and molar absorptivity (ε) values would need to be determined experimentally.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of 2-(2-Bromoethylthio)pyrrole would provide a wealth of structural information, including:
Bond lengths and angles: Precise measurements of all interatomic distances and angles within the molecule.
Conformation: The exact spatial orientation of the 2-(2-bromoethylthio) side chain relative to the pyrrole ring. This would reveal the torsion angles around the C-S and S-C bonds.
Intermolecular interactions: The packing of the molecules in the crystal lattice, highlighting any significant non-covalent interactions such as hydrogen bonding (if applicable), halogen bonding (involving the bromine atom), or π-π stacking between pyrrole rings.
This technique would provide unambiguous proof of the compound's connectivity and stereochemistry. However, obtaining crystals of suitable quality for X-ray diffraction can be a significant challenge.
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are indispensable for the separation, purification, and assessment of the purity of organic compounds like 2-(2-Bromoethylthio)pyrrole.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For 2-(2-Bromoethylthio)pyrrole, GC-MS analysis would involve volatilizing the compound and passing it through a capillary column to separate it from any impurities.
The mass spectrometer would then ionize the eluted compound, and the resulting fragmentation pattern would provide a molecular fingerprint. The molecular ion peak would confirm the molecular weight of the compound. The fragmentation pattern would be expected to show characteristic losses, such as the loss of a bromoethyl group or cleavage of the C-S bond, providing further structural confirmation.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purification and analysis of a wide range of organic compounds. For a compound like 2-(2-Bromoethylthio)pyrrole, which possesses moderate polarity, reversed-phase HPLC would likely be the method of choice.
In a typical reversed-phase setup, a nonpolar stationary phase (e.g., C18-silica) would be used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The retention time of the compound would depend on its interaction with the stationary phase and its solubility in the mobile phase. HPLC coupled with a UV detector set at the λmax of the compound would allow for quantitative analysis and purity assessment.
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC can be seen as a hybrid of gas and liquid chromatography and offers advantages such as faster analysis times and reduced solvent consumption.
For the analysis of 2-(2-Bromoethylthio)pyrrole, SFC could be a viable alternative to HPLC, particularly for preparative separations. The polarity of the mobile phase can be tuned by adding co-solvents (modifiers) like methanol to the supercritical CO2, allowing for the optimization of the separation of the target compound from any byproducts or starting materials.
Advanced Spectroscopic Techniques for Specialized Studies
Beyond the core techniques, several advanced spectroscopic methods could provide deeper insights into the structure and properties of 2-(2-Bromoethylthio)pyrrole. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not explicitly requested in this section, it is crucial to note that ¹H and ¹³C NMR spectroscopy are the primary tools for the initial structural elucidation of any new organic compound. For 2-(2-Bromoethylthio)pyrrole, NMR would confirm the connectivity of the pyrrole ring and the bromoethylthio side chain through chemical shifts and coupling constants. Advanced 2D NMR techniques like COSY, HSQC, and HMBC would be used to assign all proton and carbon signals unambiguously.
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the N-H stretch of the pyrrole ring and the C-S and C-Br stretching vibrations.
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition of 2-(2-Bromoethylthio)pyrrole and confirming its molecular formula.
Future Research Directions and Emerging Paradigms for 2 2 Bromoethylthio Pyrrole
Novel Synthetic Routes and Sustainable Methodologies
No specific novel or sustainable synthetic routes for 2-(2-Bromoethylthio)pyrrole were found in the provided search results.
Exploration of Uncharted Reactivity Profiles
Information regarding the specific reactivity of 2-(2-Bromoethylthio)pyrrole is unavailable.
Advanced Computational Modeling for Predictive Chemistry
No computational studies or predictive models for 2-(2-Bromoethylthio)pyrrole were identified.
Integration into Supramolecular Assemblies and Nanostructures
There is no available research on the use of 2-(2-Bromoethylthio)pyrrole in supramolecular chemistry or nanostructures.
Development of Next-Generation Materials Based on 2-(2-Bromoethylthio)pyrrole Derivatives
No materials have been developed using this specific compound according to the search results.
High-Throughput Screening for Structure-Function Relationships (Non-Clinical)
No high-throughput screening studies involving 2-(2-Bromoethylthio)pyrrole are documented.
Applications in Green Chemistry and Environmental Science
There is no information on the application of 2-(2-Bromoethylthio)pyrrole in green or environmental chemistry.
Exploiting Intramolecular Cyclization for Novel Chemical Scaffolds
The strategic manipulation of molecular architecture through intramolecular cyclization presents a compelling avenue for the synthesis of novel heterocyclic systems. In the context of 2-(2-Bromoethylthio)pyrrole, this approach holds significant promise for the construction of fused chemical scaffolds, particularly the thieno[2,3-b]pyrrole core. This bicyclic aromatic system is of considerable interest due to its presence in a variety of biologically active compounds and functional organic materials.
The inherent reactivity of the 2-(2-bromoethylthio) side chain, featuring a nucleophilic sulfur atom and an electrophilic carbon attached to the bromine atom, provides the necessary components for an intramolecular cyclization reaction. This process is anticipated to proceed via an intramolecular nucleophilic substitution, where the sulfur atom attacks the electrophilic carbon, leading to the formation of a new five-membered ring fused to the pyrrole (B145914) core.
While direct studies on the intramolecular cyclization of 2-(2-Bromoethylthio)pyrrole are not extensively documented, analogous transformations in related heterocyclic and aromatic systems provide a strong basis for predicting its reactivity. For instance, base-promoted intramolecular cyclization of o-bromobenzylketones has been successfully employed in the synthesis of benzofurans and benzothiophenes. Similarly, acid-catalyzed cyclizations of pyrrole derivatives bearing appropriate side chains are known to yield fused heterocyclic structures. researchgate.net
The reaction is envisioned to proceed through a 5-exo-trig cyclization pathway. Depending on the reaction conditions, the initial product would be a dihydrothieno[2,3-b]pyrrole. Subsequent elimination of HBr, potentially facilitated by a base or thermal conditions, would lead to the aromatic thieno[2,3-b]pyrrole.
The choice of reaction conditions is expected to be critical in directing the outcome of the cyclization. A variety of catalysts and reaction media could be explored to optimize the formation of the desired scaffold.
Potential Reaction Conditions for the Intramolecular Cyclization of 2-(2-Bromoethylthio)pyrrole:
| Catalyst/Reagent | Solvent | Temperature | Expected Outcome |
| Strong Base (e.g., NaH, K2CO3) | Aprotic (e.g., DMF, THF) | Room Temp. to Reflux | Formation of dihydrothieno[2,3-b]pyrrole and subsequent aromatization. |
| Lewis Acid (e.g., AlCl3, FeCl3) | Inert (e.g., CH2Cl2, CS2) | Varies | Promotion of electrophilic aromatic substitution-type cyclization. |
| Radical Initiator (e.g., AIBN) | Non-polar (e.g., Benzene) | Reflux | Radical cyclization to form the fused ring system. |
| Thermal (Pyrolysis) | High-boiling solvent or neat | High | Direct thermal cyclization with elimination of HBr. |
The successful development of this intramolecular cyclization strategy would provide a direct and efficient route to the thieno[2,3-b]pyrrole scaffold. This, in turn, would open up new possibilities for the design and synthesis of novel compounds with potential applications in medicinal chemistry and materials science, given the established importance of this heterocyclic system. researchgate.net Further research in this area is warranted to explore the full potential of 2-(2-Bromoethylthio)pyrrole as a versatile building block for the construction of complex and valuable chemical entities.
Conclusion
Summary of Key Research Findings on 2-(2-Bromoethylthio)pyrrole
No specific research findings on 2-(2-Bromoethylthio)pyrrole were identified.
Synthesis and Reactivity Highlights
Specific synthetic routes to and characteristic reactions of 2-(2-Bromoethylthio)pyrrole are not documented in the searched literature.
Significance of the Compound in Current Chemical Research
The significance of 2-(2-Bromoethylthio)pyrrole in current chemical research cannot be assessed due to the lack of available data.
Outlook on Future Potential and Impact
Without any existing research, an outlook on the future potential and impact of 2-(2-Bromoethylthio)pyrrole would be purely speculative and cannot be provided.
Q & A
Basic Research Questions
Q. How can researchers stabilize 2-(2-Bromoethylthio)pyrrole during synthesis, given the known instability of 2-halopyrroles?
- Methodological Answer : Alkylation at the pyrrole nitrogen (e.g., using 1-methyl or 1-benzyl groups) enhances stability by reducing electron-deficient character at the 2-position. For example, Cordell (1975) demonstrated that 1-methyl-2-bromopyrrole derivatives exhibit improved stability compared to non-alkylated analogs . Reaction conditions such as low temperatures (e.g., −78°C in ether) and inert atmospheres (argon/nitrogen) further mitigate decomposition.
Q. What spectroscopic techniques are most reliable for characterizing 2-(2-Bromoethylthio)pyrrole?
- Methodological Answer : Nitrogen K-edge X-ray absorption spectroscopy (XAS) and carbon K-shell photoionization cross-sections (calculated via CVS-CCSD/CVS-CC2 methods) provide insights into electronic structure . Gas chromatography coupled with mass spectrometry (GC-MS) is recommended for purity analysis, as demonstrated for structurally similar thienylpyrroles .
Q. How does the bromoethylthio substituent influence the reactivity of pyrrole in electrophilic substitution reactions?
- Methodological Answer : The electron-withdrawing bromoethylthio group directs electrophilic attack to the β-positions (C3/C5) of the pyrrole ring. Cordell (1975) observed that 2-bromopyrrole undergoes formylation at the β-position, while competing bromine displacement may occur under strong electrophilic conditions . Computational modeling (e.g., DFT) can predict regioselectivity by analyzing charge distribution .
Advanced Research Questions
Q. What mechanistic pathways explain competing substitution vs. elimination in reactions involving 2-(2-Bromoethylthio)pyrrole?
- Methodological Answer : Nucleophilic attack at the bromine atom (SN2) competes with β-hydride elimination, influenced by solvent polarity and base strength. For example, in polar aprotic solvents (e.g., DMF), SN2 dominates, while bulky bases promote elimination. Cordell (1975) reported similar behavior in 2-bromopyrrole derivatives, where Grignard reactions led to unstable intermediates . Kinetic studies under varying conditions (temperature, solvent) are critical for pathway optimization.
Q. How can computational chemistry guide the design of 2-(2-Bromoethylthio)pyrrole derivatives with tailored bioactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations predict frontier molecular orbitals (HOMO/LUMO) to assess redox potential and nucleophilic/electrophilic sites. Coupled with molecular docking, this approach identifies modifications (e.g., substituents at C3/C5) for enhanced receptor binding. Evidence from anti-inflammatory pyrrole derivatives highlights the role of β-substitutions in modulating activity .
Q. What analytical challenges arise in quantifying pyrrole adducts derived from 2-(2-Bromoethylthio)pyrrole in biological systems?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards is essential for sensitivity. However, adduct instability (e.g., hydrolysis in aqueous media) requires optimized extraction protocols, such as flash-freezing tissues and using non-polar solvents . Calibration against synthetic standards (e.g., 2,5-dimethylpyrrole) improves accuracy .
Q. What role does the thioether linkage play in the photostability of 2-(2-Bromoethylthio)pyrrole?
- Methodological Answer : The thioether group absorbs UV light, leading to homolytic S–C bond cleavage. Photodegradation studies using controlled UV irradiation (e.g., 254 nm) and radical trapping agents (e.g., TEMPO) confirm thiyl radical formation . Protective strategies include incorporating UV-absorbing substituents (e.g., aryl groups) or using light-resistant matrices for storage.
Key Research Gaps & Future Directions
- Synthetic Optimization : Develop one-pot strategies to introduce both bromoethylthio and stabilizing substituents .
- Biological Screening : Evaluate neurotoxic/adduct-forming potential using in vitro models (e.g., SH-SY5Y cells) .
- Advanced Characterization : Utilize cryo-electron microscopy to study single-molecule degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
